
1,1-Dimethyl-1H-plumbirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-1H-plumbirene is a chemical compound that belongs to the class of organolead compounds It is characterized by the presence of a lead atom bonded to a 1H-plumbirene ring, with two methyl groups attached to the lead atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1H-plumbirene typically involves the reaction of lead-containing precursors with organic reagents under controlled conditions. One common method involves the reaction of lead(II) acetate with dimethyl sulfoxide (DMSO) and a suitable base, such as sodium hydroxide, to form the desired compound. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to facilitate the formation of the plumbirene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-1H-plumbirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.
Reduction: Reduction reactions can convert the lead atom to a lower oxidation state.
Substitution: The methyl groups attached to the lead atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-1H-plumbirene has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organolead compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activity and interactions with biomolecules.
Medicine: Although not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.
Industry: The compound is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-1H-plumbirene involves its interaction with molecular targets and pathways within a given system. The lead atom in the compound can form coordination complexes with various ligands, influencing its reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethyllead: Another organolead compound with four methyl groups attached to the lead atom.
Trimethyllead chloride: A compound with three methyl groups and one chloride attached to the lead atom.
Dimethyllead dichloride: A compound with two methyl groups and two chlorides attached to the lead atom.
Uniqueness
1,1-Dimethyl-1H-plumbirene is unique due to its specific structural arrangement and the presence of the 1H-plumbirene ring This structural feature imparts distinct chemical and physical properties, making it different from other organolead compounds
Propiedades
Número CAS |
834915-81-0 |
|---|---|
Fórmula molecular |
C4H8Pb |
Peso molecular |
263 g/mol |
Nombre IUPAC |
1,1-dimethylplumbirene |
InChI |
InChI=1S/C2H2.2CH3.Pb/c1-2;;;/h1-2H;2*1H3; |
Clave InChI |
GINMFDWMHOOINB-UHFFFAOYSA-N |
SMILES canónico |
C[Pb]1(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Benzyloxy)phenyl]-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14190198.png)
![(5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one](/img/structure/B14190199.png)
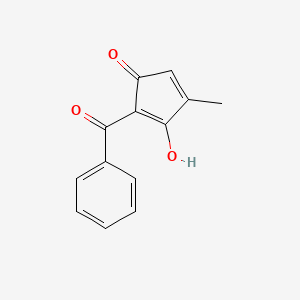
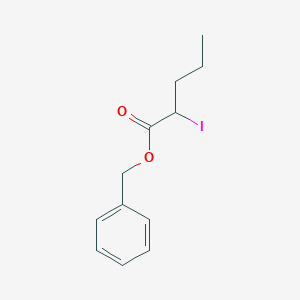
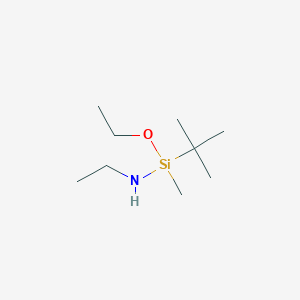
![1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one](/img/structure/B14190215.png)
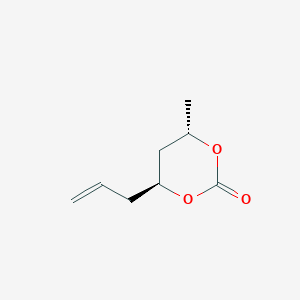
![4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14190229.png)
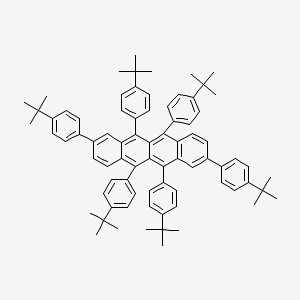

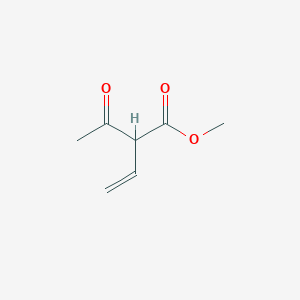

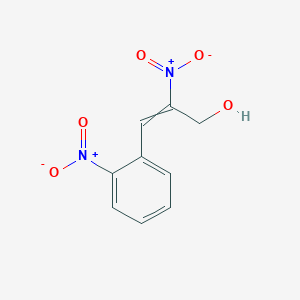
![3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole](/img/structure/B14190276.png)
